molecular formula C13H9N B6593834 4-(4-Ethynylphenyl)pyridine CAS No. 83420-57-9

4-(4-Ethynylphenyl)pyridine

Cat. No. B6593834
CAS RN: 83420-57-9
M. Wt: 179.22 g/mol
InChI Key: SRTDAMGILHTMNG-UHFFFAOYSA-N
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Description

4-(4-Ethynylphenyl)pyridine, also known as Pyridine, 4-(4-ethynylphenyl)-, is an organic compound with the molecular formula C13H9N . It is commonly seen as a white to light yellow solid . It has properties similar to acetylene and pyridine, and can act as an aromatic substance .


Molecular Structure Analysis

The molecular structure of 4-(4-Ethynylphenyl)pyridine is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ethynylphenyl group is attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactivity of 4-(4-Ethynylphenyl)pyridine is influenced by the presence of the ethynylphenyl group and the pyridine ring. It has been studied at metal surfaces, showing sensitivity to the underlying metallic surfaces .


Physical And Chemical Properties Analysis

4-(4-Ethynylphenyl)pyridine is a white to light yellow solid . It is slightly soluble in water but can dissolve in organic solvents . It has properties similar to acetylene and pyridine . The exact physical and chemical properties such as boiling point, melting point, etc., are not provided in the retrieved sources.

Scientific Research Applications

Surface Chemistry and Self-Assembly

Catalysis and Organic Synthesis

Safety and Hazards

The safety data for 4-(4-Ethynylphenyl)pyridine is relatively limited . It is a very important chemical material that needs to be handled and stored carefully to prevent accidents . More detailed safety information should be sought from relevant chemical literature or discussions with professional chemists .

Mechanism of Action

Target of Action

4-(4-Ethynylphenyl)pyridine is an organic compound that is used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which it interacts with to facilitate the formation of new chemical bonds.

Mode of Action

The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur . It does this without being consumed in the process, meaning it can be used repeatedly in a series of reactions.

Biochemical Pathways

The specific biochemical pathways affected by 4-(4-Ethynylphenyl)pyridine depend on the reactants it is used with. In general, it is involved in the formation of aromatic compounds, exhibiting properties similar to acetylene and pyridine . The downstream effects of these reactions can vary widely, depending on the specific synthesis process.

Result of Action

The result of 4-(4-Ethynylphenyl)pyridine’s action is the facilitation of chemical reactions, leading to the formation of new compounds. The specific molecular and cellular effects depend on the reactants and the synthesis process .

properties

IUPAC Name

4-(4-ethynylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTDAMGILHTMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethynylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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